Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-
Description
Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compound Research
Pyrrole, a five-membered aromatic heterocycle, is a fundamental building block in a vast array of natural and synthetic molecules. researchgate.netnumberanalytics.com Its derivatives are integral to the structure of vital biological molecules like heme and chlorophyll. researchgate.net The chemistry of pyrrole is rich and varied, with dipyrromethanes representing a key class of intermediates. mdpi.com These compounds are crucial precursors in the synthesis of more complex macrocyclic structures, such as porphyrins, corroles, and calixpyrroles. mdpi.combeilstein-journals.org The introduction of a functionalized aryl group, like the 4-cyanophenyl group in Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)-, allows for the fine-tuning of the electronic and steric properties of the resulting macrocycles. nih.gov
The synthesis of meso-substituted dipyrromethanes is typically achieved through the acid-catalyzed condensation of an aldehyde with an excess of pyrrole. gfmoorelab.comresearchgate.netderpharmachemica.com Various acid catalysts, including trifluoroacetic acid (TFA), hydrochloric acid, and Lewis acids like BF3·OEt2, have been employed for this purpose. gfmoorelab.comderpharmachemica.com
Table 1: Common Catalysts in Dipyrromethane Synthesis
| Catalyst | Typical Reaction Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | Room temperature, short reaction times | gfmoorelab.com |
| Hydrochloric acid | Varies, often requires careful control | nih.gov |
| Boron trifluoride etherate (BF3·OEt2) | Room temperature | gfmoorelab.com |
| InCl3 | Elevated temperatures | nih.govresearchgate.net |
Significance as a Molecular Scaffold and Versatile Building Block in Organic Synthesis
The primary significance of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- lies in its role as a versatile building block for the rational synthesis of complex porphyrinoids. nih.goviipseries.org Porphyrins bearing specific substituents at their meso-positions are critical in fields such as materials chemistry and the development of biomimetic systems. nih.gov The 4-cyanophenyl group offers a site for further functionalization and can influence the photophysical and electrochemical properties of the final macrocycle.
The use of dipyrromethanes like Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- in a [2+2] condensation reaction with a dipyrromethane-dicarbinol or another dipyrromethane and an aldehyde allows for the controlled synthesis of trans-A2B2 or A3B-type porphyrins. gfmoorelab.comnih.gov This stepwise approach avoids the statistical mixtures of products often obtained from mixed aldehyde condensations. nih.gov The nitrile functionality is compatible with many porphyrin synthesis conditions, making this compound a valuable precursor. nih.gov
Overview of Current Research Trajectories and Emerging Applications of Pyrrole-Based Systems
Research into pyrrole-based systems, particularly those derived from functionalized dipyrromethanes, is vibrant and multifaceted. Key areas of investigation include:
Materials Science: Porphyrins and other pyrrolic macrocycles are being explored for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as components of molecular wires. dovepress.comnih.gov The electronic properties imparted by substituents like the cyano group are of particular interest.
Supramolecular Chemistry: The pyrrole NH groups can act as hydrogen-bond donors, enabling the formation of self-assembled structures. oup.com These assemblies have potential applications in sensing and molecular recognition.
Chemosensors: Dipyrromethane derivatives and their corresponding metal complexes are being developed as fluorescent and colorimetric sensors for ions and small molecules. iipseries.org
Catalysis: Metal complexes of dipyrromethenes (the oxidized form of dipyrromethanes) and porphyrins are effective catalysts for a variety of organic transformations. nih.govdigitellinc.com
Key Research Questions and Challenges Associated with Functionalized Dipyrromethanes
Despite their utility, the synthesis and handling of functionalized dipyrromethanes present several challenges:
Stability: Dipyrromethanes are often sensitive to air and light, and can be prone to acid-catalyzed scrambling or polymerization, which complicates their purification and storage. gfmoorelab.comnih.govresearchgate.net The presence of electron-withdrawing groups on the meso-aryl substituent can in some cases enhance stability. iipseries.org
Purification: The synthesis of dipyrromethanes can lead to the formation of oligomeric side products, making the isolation of the desired compound challenging. derpharmachemica.com Chromatographic purification often requires the use of eluents containing a small amount of base, such as triethylamine, to prevent decomposition on the stationary phase. gfmoorelab.com
Scalability: While laboratory-scale syntheses are well-established, scaling up the production of pure dipyrromethanes can be difficult due to the aforementioned stability and purification issues. nih.gov
Reaction Control: The condensation reaction to form dipyrromethanes must be carefully controlled to maximize the yield of the desired product and minimize the formation of higher oligomers. derpharmachemica.com
Ongoing research seeks to address these challenges through the development of milder and more efficient synthetic methods, as well as the design of more stable dipyrromethane scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-11-12-5-7-13(8-6-12)16(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,16,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOHQMOAUBOROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)C#N)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453534 | |
| Record name | Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155796-90-0 | |
| Record name | Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Benzonitrile, 4 Di 1h Pyrrol 2 Ylmethyl
Strategies for the Direct Synthesis of Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)- Core Structure
The direct construction of the 4-(di-1H-pyrrol-2-ylmethyl)benzonitrile core involves the condensation of two equivalents of pyrrole (B145914) with one equivalent of 4-formylbenzonitrile. This reaction is a cornerstone of pyrrolic chemistry and can be influenced by various catalytic and procedural modifications to optimize yield and purity.
The formation of the meso-substituted dipyrromethane bridge is an acid-catalyzed process. The catalyst's role is to activate the aldehyde carbonyl group, rendering it more electrophilic for the attack by the electron-rich pyrrole ring. A variety of both Brønsted and Lewis acids have been effectively employed for this transformation.
Commonly used catalysts include trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂), which are effective even in catalytic amounts. gfmoorelab.com Other Lewis acids such as indium(III) chloride (InCl₃) and tin(II) chloride dihydrate (SnCl₂·2H₂O) have also been utilized, often under solvent-free conditions, providing high yields and simplified workup procedures. nih.govresearchgate.net More recently, ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been demonstrated as an efficient catalyst in aqueous media, aligning with green chemistry principles by minimizing the use of organic solvents. rjpbcs.com The choice of catalyst can influence reaction times, yields, and the formation of side products, such as tripyrromethanes or porphyrins. nih.gov
| Catalyst | Catalyst Type | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Brønsted Acid | Room temp., solvent-free or CH₂Cl₂ | High yields, widely used, effective in small amounts. | gfmoorelab.com |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Room temp., solvent-free or CH₂Cl₂ | Effective for a broad range of aldehydes. | gfmoorelab.comnih.gov |
| Indium(III) Chloride (InCl₃) | Lewis Acid | Solvent-free, room temp. | Good yields, mild conditions. | nih.gov |
| Ceric (IV) Ammonium Nitrate (CAN) | Lewis Acid | Aqueous media (H₂O/EtOH), room temp. | Environmentally friendly ("green") conditions, excellent yields. | rjpbcs.com |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Lewis Acid | Solvent-free, room temp. | Rapid reaction, excellent yields, environmentally benign. | researchgate.net |
The fundamental reaction for synthesizing Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is the acid-catalyzed condensation of pyrrole with 4-formylbenzonitrile. The mechanism proceeds via an electrophilic aromatic substitution pathway. The acid catalyst protonates the carbonyl oxygen of 4-formylbenzonitrile, significantly increasing the electrophilicity of the carbonyl carbon. An electron-rich pyrrole molecule then attacks this activated carbon, forming a pyrrol-2-yl(aryl)methanol intermediate. This carbinol is subsequently protonated, and a water molecule is eliminated to form a stabilized carbocation, which is then attacked by a second pyrrole molecule to yield the final dipyrromethane product.
A critical parameter in this synthesis is the use of a large excess of pyrrole. gfmoorelab.com Pyrrole serves as both the nucleophilic reactant and the solvent. This high concentration of pyrrole ensures that the intermediate carbocation is trapped by a second pyrrole molecule, favoring the formation of the desired dipyrromethane. gfmoorelab.com If the concentration of pyrrole is not sufficiently high, the intermediate can react with another molecule of the carbinol or the dipyrromethane itself, leading to the formation of unwanted oligomeric side products and, eventually, the cyclic porphyrinogen (B1241876), which can be oxidized to the corresponding porphyrin. gfmoorelab.com The presence of an electron-withdrawing group like the nitrile on the benzaldehyde (B42025) can influence reaction rates. nih.gov
Many synthetic protocols for meso-substituted dipyrromethanes, including the title compound, are designed as efficient one-pot procedures. The Lindsey synthesis is a classic example, where the aldehyde is dissolved in a large excess of pyrrole, and a catalytic amount of acid (e.g., TFA) is added. gfmoorelab.com The reaction proceeds at room temperature, and after a short period, the dipyrromethane is isolated directly after a simple workup involving neutralization and removal of excess pyrrole. gfmoorelab.com
Solvent-free approaches using catalysts like SnCl₂·2H₂O or InCl₃ also represent highly efficient one-pot methods. nih.govresearchgate.net These reactions are often rapid, occurring within minutes at room temperature, and the product can be isolated in high purity by simple filtration or crystallization after the reaction is complete. Similarly, syntheses in aqueous media catalyzed by CAN or other inorganic acids allow for a straightforward one-pot procedure where the product often precipitates from the reaction mixture and can be collected by filtration. rjpbcs.com These methods are advantageous as they reduce reaction steps, minimize solvent waste, and simplify purification.
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanism is crucial for optimizing the synthesis of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-. The process is a classic acid-catalyzed condensation. researchgate.netresearchgate.net
Exploration of Reaction Intermediates and Transition States
The reaction pathway begins with the activation of the aldehyde by the acid catalyst. researchgate.net The carbonyl oxygen of 4-formylbenzonitrile is protonated, which significantly increases the electrophilicity of the carbonyl carbon.
The key steps in the mechanism are as follows:
Protonation of the Aldehyde : The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.
First Electrophilic Attack : An electron-rich pyrrole molecule attacks the activated carbonyl carbon. This forms a protonated carbinol intermediate, specifically (4-cyanophenyl)(1H-pyrrol-2-yl)methanol.
Formation of a Carbocation : The carbinol intermediate is then protonated at its hydroxyl group, followed by the elimination of a water molecule. This generates a resonance-stabilized carbocation, where the positive charge is delocalized over the pyrrole ring and the benzylic carbon.
Second Electrophilic Attack : A second molecule of pyrrole attacks this highly electrophilic carbocation.
Deprotonation : The final step is the deprotonation of the resulting intermediate to regenerate the aromaticity of the second pyrrole ring and yield the final product, Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-. researchgate.net
Early mechanistic studies have shown that these types of dipyrromethane intermediates are fundamental in the synthesis of more complex structures like porphyrins. nih.gov
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalyst is a critical factor in the synthesis of dipyrromethanes. A variety of acid catalysts have been successfully employed to promote the condensation of pyrrole with aldehydes. researchgate.net
Brønsted Acids : Strong protic acids like trifluoroacetic acid (TFA) are commonly used and are highly effective, often in catalytic amounts. gfmoorelab.comnih.govgoogle.com Other acids such as hydrochloric acid (HCl), p-toluenesulphonic acid (p-TSA), and methanesulfonic acid have also been utilized. derpharmachemica.comnih.gov Weaker acids like boric acid have been employed, particularly in aqueous media, to prevent the formation of side products by maintaining a lower pH at the reaction interface. nih.gov
Lewis Acids : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also potent catalysts for this transformation. researchgate.netgfmoorelab.com Other examples include InCl₃ and MgBr₂. digitellinc.com
Heterogeneous Catalysts : To simplify purification, solid acid catalysts have been explored. Functional synthetic cation exchange resins, which contain sulfonic acid groups on a polymer matrix, serve as efficient and recyclable heterogeneous catalysts for the synthesis. researchgate.netgoogle.com
The primary reagent that dictates selectivity is pyrrole itself. As mentioned, it must be used in a large excess relative to the aldehyde (e.g., a 40:1 molar ratio or higher). gfmoorelab.com This high concentration of pyrrole ensures that the highly reactive carbocation intermediate is trapped by a pyrrole molecule rather than reacting with another dipyrromethane unit, which would lead to unwanted oligomerization. gfmoorelab.comgoogle.com
| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Room temperature, neat pyrrole | gfmoorelab.comnih.govgoogle.com |
| Brønsted Acid | Hydrochloric Acid (HCl) | Aqueous media, 90°C | gfmoorelab.com |
| Brønsted Acid | p-Toluenesulphonic Acid (p-TSA) | Dichloromethane, reflux | nih.gov |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Room temperature, neat pyrrole | researchgate.netgfmoorelab.com |
| Heterogeneous Catalyst | Cation Exchange Resin (e.g., T-63, Indion-130) | Room temperature, neat pyrrole | researchgate.net |
Solvent Effects and Reaction Condition Optimization
The optimization of reaction conditions, including the choice of solvent, is essential for achieving high yields and purity.
Solvent : The most common and effective approach involves using pyrrole itself as the solvent. gfmoorelab.com By running the reaction in a large excess of neat pyrrole, the concentration of the nucleophile is maximized, which favors the formation of the desired dipyrromethane. google.com This solvent-free approach is also considered a "green chemistry" method as it minimizes the use of organic solvents. derpharmachemica.com However, other solvents can be used. Dichloromethane is a common choice when the reaction is not performed in neat pyrrole. nih.gov More environmentally friendly methods have been developed using water as the solvent, which can provide very pure products with little need for work-up. derpharmachemica.comgfmoorelab.com The choice of solvent can be critical; for instance, in some copper-catalyzed pyrrole syntheses, DMSO was found to be superior to all other tested solvents, leading to significantly higher yields. gaylordchemical.com In reactions involving the pyrrolyl anion, the polarity of aprotic solvents can influence the ratio of N-alkylation to C-alkylation. cdnsciencepub.com
Reaction Conditions : The condensation reaction is typically fast and can often be completed at room temperature within minutes to a few hours. derpharmachemica.comgfmoorelab.com Careful control of the reaction time is crucial, as prolonged reaction times can lead to the formation of by-products. derpharmachemica.com After the reaction is complete, the process is quenched by adding a base, such as dilute sodium hydroxide (B78521) or triethylamine, to neutralize the acid catalyst and prevent further reactions. gfmoorelab.comgoogle.com The excess pyrrole is then typically removed by vacuum distillation to yield the crude product, which can be further purified by crystallization or flash chromatography. gfmoorelab.comgoogle.com
| Solvent | Typical Conditions | Advantages/Effects | Reference |
|---|---|---|---|
| Neat Pyrrole (Excess) | Room Temperature | Acts as both reactant and solvent; maximizes pyrrole concentration, minimizes oligomerization. | gfmoorelab.comgoogle.com |
| Water | 90°C, HCl catalyst | Environmentally friendly ("green"), can yield very pure product with simple work-up. | gfmoorelab.com |
| Dichloromethane (DCM) | Reflux | Standard organic solvent for reactions not run in neat pyrrole. | nih.gov |
| Dimethyl Sulfoxide (DMSO) | Varies (e.g., Cu(I)-catalyzed reactions) | Can significantly enhance yields in specific catalytic systems. | gaylordchemical.com |
Advanced Spectroscopic and Structural Elucidation Studies of Benzonitrile, 4 Di 1h Pyrrol 2 Ylmethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for the precise determination of molecular structure in solution. For Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete map of the proton and carbon frameworks, confirming the connectivity of the distinct chemical groups.
Proton (¹H) NMR Analysis for Molecular Topology
The ¹H NMR spectrum of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- offers critical insights into the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the pyrrole (B145914) rings, the benzonitrile group, and the bridging methine and NH protons.
The protons on the pyrrole rings typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-rich nature of the pyrrole ring and the substitution pattern. The NH protons of the pyrrole rings are expected to produce a broad singlet at a downfield chemical shift, the exact position of which can be sensitive to solvent and concentration.
The protons of the p-substituted benzonitrile ring will present as two distinct doublets, characteristic of an AA'BB' spin system, in the downfield aromatic region. The integration of these signals will correspond to two protons each. A key singlet in the upfield region of the aromatic signals corresponds to the methine proton of the -CH group that bridges the two pyrrole rings and the benzonitrile moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole NH | 8.0 - 9.0 | Broad Singlet | 2H |
| Benzonitrile CH (ortho to CN) | 7.60 - 7.70 | Doublet | 2H |
| Benzonitrile CH (meta to CN) | 7.30 - 7.40 | Doublet | 2H |
| Pyrrole CH | 6.0 - 7.0 | Multiplets | 6H |
| Methine CH | 5.5 - 6.0 | Singlet | 1H |
Note: Predicted values are based on the analysis of similar dipyrromethane and substituted benzonitrile compounds. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- gives rise to a distinct signal.
The spectrum will show signals for the quaternary carbon of the nitrile group (-C≡N), which is typically found in the 118-120 ppm range. The carbon atoms of the benzonitrile ring will appear in the aromatic region (110-150 ppm), with the carbon attached to the nitrile group and the carbon attached to the dipyrromethanemethyl group appearing as quaternary signals. The carbons of the two equivalent pyrrole rings will also resonate in the aromatic region, with distinct signals for the substituted and unsubstituted positions. The methine carbon, bridging the three aromatic systems, will appear as a distinct signal in the upfield region of the aromatic signals, typically around 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-
| Carbon | Predicted Chemical Shift (ppm) |
| -C≡N | 118 - 120 |
| Benzonitrile Quaternary C (ipso to CN) | 110 - 115 |
| Benzonitrile Quaternary C (ipso to dipyrromethane) | 145 - 150 |
| Benzonitrile CH | 128 - 135 |
| Pyrrole Quaternary C (attached to methine) | 130 - 135 |
| Pyrrole CH | 105 - 120 |
| Methine CH | 40 - 50 |
Note: Predicted values are based on the analysis of similar dipyrromethane and substituted benzonitrile compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, COSY would show correlations between the adjacent protons on the benzonitrile ring and within each pyrrole ring, confirming their respective spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons in the benzonitrile and pyrrole rings, as well as the methine carbon.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- can be achieved.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy for Characteristic Vibrations
The IR spectrum of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is expected to show distinct absorption bands corresponding to the various functional groups. A prominent and sharp absorption band is anticipated in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretching vibration of the pyrrole rings would appear as a broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the benzonitrile and pyrrole rings are expected in the 3000-3100 cm⁻¹ region. The C-H stretching of the aliphatic methine group would likely be observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain several bands corresponding to the C=C stretching vibrations within the aromatic rings.
Table 3: Predicted Characteristic IR Absorption Bands for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Weak |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
Note: Predicted values are based on established group frequencies.
Raman Spectroscopy for Complementary Vibrational Modes
Table 4: Predicted Prominent Raman Shifts for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong |
| Ring Breathing (Benzonitrile) | ~1000 | Strong |
| Ring Breathing (Pyrrole) | ~1100-1200 | Medium |
Note: Predicted values are based on the analysis of similar compounds.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
The electronic and photophysical properties of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- are dictated by the interplay of the electron-withdrawing benzonitrile group and the electron-rich dipyrromethane moiety.
The UV-Vis spectrum of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is expected to exhibit characteristic absorption bands arising from π-π* transitions within the aromatic pyrrole and benzene (B151609) rings. Due to the extended conjugation in the dipyrromethane system and the potential for intramolecular charge transfer (ICT) from the pyrrole rings to the benzonitrile acceptor, the absorption spectrum would likely show complex features.
For a comparative understanding, the UV-Vis spectrum of a related compound, N,N-bis(1H-pyrrol-2-yl)methylene naphthalene-2,3-diamine, in ethanol (B145695) displays absorption peaks that can offer insights. In a similar vein, the iron(II) complex of this ligand shows three distinct absorption peaks at 225 nm, 287 nm, and 350 nm. researchgate.net These transitions are attributed to the electronic makeup of the bis(pyrrol-2-yl)methylene core in conjunction with the naphthalene (B1677914) moiety. For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, similar transitions involving the dipyrromethane and benzonitrile chromophores are anticipated. The presence of the electron-withdrawing cyano group is expected to cause a red-shift in the absorption bands compared to unsubstituted dipyrromethane.
Table 1: Predicted Physicochemical and UV-Vis Data
| Property | Predicted Value | Unit |
|---|---|---|
| Boiling Point | 421 | °C |
| Melting Point | 156 | °C |
| Water Solubility | 5.43e-4 | g/L |
| LogKow | 2.64 | |
| UV-Vis Absorption Maxima (λmax) |
Note: Experimental data for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is not available. Predicted data is from computational models. epa.gov UV-Vis data is for a structurally related compound.
The fluorescence and phosphorescence characteristics of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- would provide significant information about its excited state dynamics. The potential for intramolecular charge transfer suggests that the molecule could exhibit interesting emissive properties that are sensitive to solvent polarity.
Studies on the closely related 4-(1H-Pyrrol-1-yl)benzonitrile (PBN) reveal dual fluorescence behavior, with emissions from both a locally excited (LE) state and a charge-transfer (CT) state. huji.ac.il The CT emission is typically broad and structureless, while the LE emission shows vibrational fine structure. huji.ac.il In nonpolar solvents, the emission from PBN is dominated by the CT state. huji.ac.il It is plausible that Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, with its two pyrrole rings, would also exhibit complex fluorescence behavior, potentially with a more pronounced charge transfer character due to the increased electron-donating ability of the dipyrromethane unit. The fluorescence lifetime of such a compound would be a key parameter in understanding the decay pathways of its excited states. For instance, PBN in an argon matrix exhibits fluorescence lifetimes that are dependent on the specific emission band being monitored. huji.ac.il
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry would provide the exact mass of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, allowing for the unambiguous determination of its molecular formula, C₁₈H₁₅N₃. This is a critical step in the characterization of any newly synthesized compound. While experimental HRMS data for this specific molecule is not publicly available, the calculated exact mass is a fundamental property.
Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the parent ion, offering valuable insights into the molecule's connectivity. For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, characteristic fragmentation would likely involve the cleavage of the bonds at the central methane (B114726) bridge, leading to the formation of pyrrolic and benzonitrile-containing fragments. The analysis of the fragmentation patterns of related pyrrolidinoindoline structures has shown characteristic losses corresponding to substituents on the pyrrole rings. scielo.org.mx A similar approach could be used to confirm the structure of the title compound.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- has not been reported, the crystal structure of the parent unsubstituted 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole (dipyrromethane) provides a foundational model. nist.gov In this structure, the two pyrrole rings are not coplanar but are twisted with respect to each other, with a dihedral angle of 69.07(16)°. The C-C-C angle at the methane bridge is 115.1(2)°. nist.gov In the crystal lattice, molecules are linked by N-H···π interactions. nist.gov
For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, the presence of the bulky 4-cyanophenyl group at the meso-position would significantly influence the molecular packing and intermolecular interactions. It is expected that the dihedral angle between the pyrrole rings would be affected, and additional π-π stacking interactions involving the benzonitrile moiety could be present. The crystal structure of meso-(4-nitrophenyl)dipyrromethane reveals weak N-H···O intermolecular hydrogen bonds, indicating how a substituted phenyl ring can influence the crystal packing.
Table 2: Crystallographic Data for Unsubstituted Dipyrromethane
| Parameter | Value nist.gov |
|---|---|
| Chemical Formula | C₉H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.048(3) |
| b (Å) | 12.879(6) |
| c (Å) | 9.024(5) |
| β (°) | 108.99(3) |
| V (ų) | 664.1(6) |
| Z | 4 |
| Dihedral Angle (Pyrrole-Pyrrole) (°) | 69.07(16) |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- |
| 4-(1H-Pyrrol-1-yl)benzonitrile |
| N,N-bis(1H-pyrrol-2-yl)methylene naphthalene-2,3-diamine |
| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole |
Single-Crystal X-ray Diffraction for Absolute Structure Determination
No published single-crystal X-ray diffraction data is available for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-. Therefore, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates cannot be reported.
Analysis of Crystal Packing and Supramolecular Arrangements
Without crystal structure data, an analysis of the crystal packing and any potential supramolecular arrangements, such as π-π stacking or other non-covalent interactions that govern the three-dimensional architecture of the solid state, cannot be performed.
Investigation of Hydrogen Bonding Networks and Non-Covalent Interactions
A detailed investigation of the hydrogen bonding networks and other non-covalent interactions is contingent upon the determination of the crystal structure. The presence of N-H groups in the pyrrole rings and the nitrile group suggests the potential for hydrogen bonding, but the specific motifs and their role in the crystal lattice are unknown without experimental data.
Theoretical and Computational Investigations of Benzonitrile, 4 Di 1h Pyrrol 2 Ylmethyl
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are central to determining the three-dimensional structure and electronic landscape of a molecule. These methods allow for a detailed analysis of bond lengths, angles, and the distribution of electrons, which collectively govern the molecule's physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.govnih.gov For Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)-, DFT calculations, typically using functionals like B3LYP or PBE0 combined with basis sets such as 6-31G** or def2-TZVP, are employed to optimize the ground state geometry. scispace.comnih.gov These calculations reveal that the structure is characterized by a central tetrahedral carbon atom linking two pyrrole (B145914) rings and a 4-cyanophenyl group.
The dipyrromethane unit is known to be a flexible structure, and its attachment to the benzonitrile ring introduces specific geometric parameters. DFT optimization provides precise values for the bond lengths and angles, reflecting the electronic interplay between the electron-donating pyrrole rings and the electron-withdrawing benzonitrile substituent. Studies on related substituted benzonitriles and dipyrromethanes show that such calculations can reliably predict these structural features. pku.edu.cnnih.gov
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (Pyrrole-Methylene) | Bond length between pyrrole C2 and the central methylene (B1212753) carbon | ~1.51 Å |
| C-C (Methylene-Benzene) | Bond length between the central methylene carbon and the benzene (B151609) ring | ~1.52 Å |
| C≡N (Nitrile) | Bond length of the cyano group | ~1.15 Å |
| ∠(Pyrrole-C-Pyrrole) | Bond angle around the central methylene carbon | ~110.5° |
Due to the presence of several single bonds, Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- possesses significant conformational flexibility. The key rotational degrees of freedom are around the bonds connecting the two pyrrole rings to the central methane (B114726) carbon and the bond linking the methane bridge to the benzonitrile ring.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. irjweb.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. biomedres.us
For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, DFT calculations are expected to show that the HOMO is primarily localized on the electron-rich dipyrromethane portion of the molecule. In contrast, the LUMO is anticipated to have significant contributions from the π-system of the electron-withdrawing benzonitrile ring. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. biomedres.us
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.65 |
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. scispace.com
The synthesis of meso-substituted dipyrromethanes, such as the title compound, typically involves the acid-catalyzed condensation of an aldehyde with an excess of pyrrole. nih.govdigitellinc.com The most plausible synthetic route to Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is the reaction of 4-formylbenzonitrile with two equivalents of pyrrole.
Computational modeling of this pathway involves calculating the energies of the reactants, intermediates, and products. The reaction proceeds via electrophilic aromatic substitution on the pyrrole ring. pearson.com Theoretical models confirm that electrophilic attack on pyrrole occurs preferentially at the C-2 (alpha) position because the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures, compared to only two for an attack at the C-3 (beta) position. onlineorganicchemistrytutor.comquora.com DFT-based methods can accurately predict this regioselectivity by comparing the stabilities of the possible intermediates. figshare.com
To gain a quantitative understanding of the reaction kinetics, computational methods are used to locate the transition state structures for each elementary step of the reaction mechanism. The energy difference between the reactants and the transition state is the activation energy or barrier. scispace.com
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: C-C Bond Formation | Attack of the first pyrrole on the protonated aldehyde | 12-15 |
| Step 2: Dehydration | Elimination of water to form a reactive cation | 18-22 |
| Step 3: Second Pyrrole Attack | Attack of the second pyrrole molecule on the cation | 8-10 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Theoretical studies on molecules structurally similar to Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- provide insight into its likely electronic characteristics. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com For aromatic and heterocyclic compounds, MEP maps highlight regions of electron richness and deficiency, which are crucial for understanding intermolecular interactions. nih.govrsc.org
A hypothetical MEP map would likely illustrate the following features:
Negative Regions (Red/Yellow): Concentrated on the faces of the two pyrrole rings, indicating susceptibility to electrophilic attack. The nitrogen atom of the cyano group will also exhibit a localized region of negative potential.
Positive Regions (Blue): Expected around the hydrogen atoms of the pyrrole N-H groups and potentially on the phenyl ring due to the electron-withdrawing nature of the cyano substituent. acs.org
Neutral Regions (Green): The aliphatic methylene bridge would likely exhibit a more neutral potential.
The analysis of MEP is a powerful method for predicting how a molecule will interact with other molecules, for instance, in donor-acceptor interactions. nih.gov
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Pyrrole Ring Faces | Negative | Susceptible to electrophilic attack; site for π-π stacking interactions. |
| Cyano Group Nitrogen | Negative | Site for hydrogen bonding or coordination to electrophiles. |
| Pyrrole N-H Protons | Positive | Potential hydrogen bond donor sites. |
Studies on Tautomerism and Dynamic Equilibria
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, typically involving the migration of a proton. nih.gov For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, the presence of two pyrrole rings with N-H protons introduces the possibility of tautomeric forms. While the aromaticity of the pyrrole ring provides significant stability, proton transfer between the nitrogen atoms or to one of the carbon atoms is theoretically possible, although likely to be energetically unfavorable.
Studies on related pyrrole derivatives and other heterocyclic systems often employ computational methods like DFT to evaluate the relative energies of different tautomers. mdpi.comjocpr.com The keto-enol tautomerism observed in some bipyridine derivatives, for example, has been quantitatively studied using NMR and UV-Vis spectroscopy in conjunction with DFT calculations to determine the equilibrium constants and thermodynamic parameters. mdpi.com
For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, the most stable tautomer is undoubtedly the one where both pyrrole rings maintain their aromaticity. Any tautomeric shift would disrupt this aromaticity, leading to a significant energy penalty. For instance, a proton could hypothetically migrate from one nitrogen to the α-carbon of the other pyrrole ring, creating a non-aromatic pyrrolenine-like structure. Computational studies would be required to determine the energy barriers for such transformations. In general, for unsubstituted pyrroles, the aromatic tautomer is significantly more stable.
Dynamic equilibria can also involve conformational changes. The two pyrrole rings attached to a central methane carbon can rotate. X-ray crystallography studies of the parent dipyrromethane, 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, show that the two pyrrole rings are twisted with respect to each other, with a dihedral angle of approximately 69.07°. researchgate.net A similar twisted conformation would be expected for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, to minimize steric hindrance between the two rings. The rotation around the C-C bonds connecting the pyrrole units to the methylene bridge represents a dynamic equilibrium that can be explored through computational modeling.
Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. mdpi.com For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, several types of non-covalent interactions are expected to be significant.
π-π Stacking: The electron-rich pyrrole rings and the benzonitrile ring can participate in π-π stacking interactions. Computational studies on substituted benzenes have provided deep insights into the nature of these interactions, which are influenced by substituent effects. acs.orgnih.gov
Hydrogen Bonding: The N-H groups of the pyrrole rings can act as hydrogen bond donors, while the nitrogen atom of the cyano group and the π-systems of the aromatic rings can act as hydrogen bond acceptors. In the crystal structure of unsubstituted dipyrromethane, molecules are connected by N-H···π interactions. researchgate.net
C-H···π Interactions: The C-H bonds of the phenyl and pyrrole rings can also interact with the π-electron clouds of adjacent molecules.
NCI analysis, often performed using computational methods, allows for the visualization and characterization of these weak interactions. Recent studies have explored the covalent and non-covalent interactions of the benzonitrile radical cation with other molecules, highlighting the importance of these forces in forming larger molecular assemblies. bohrium.comresearchgate.net In a related compound, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, molecules are linked by pairs of N-H···O hydrogen bonds to form dimers in the crystal lattice. nih.gov A similar dimerization through N-H···N (cyano) hydrogen bonds could be envisaged for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-.
Table 2: Potential Non-Covalent Interactions
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyrrole N-H | Cyano N | Directional interaction, potentially leading to dimerization or chain formation. |
| N-H···π Interaction | Pyrrole N-H | Pyrrole or Benzonitrile Ring Face | Important for crystal packing and molecular recognition. |
| π-π Stacking | Pyrrole/Benzonitrile Ring | Pyrrole/Benzonitrile Ring | Contributes to the stabilization of crystal structures and aggregates. |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on DFT and its time-dependent extension (TD-DFT), are powerful methods for predicting the spectroscopic properties of molecules. nih.gov These computational techniques can provide valuable information on NMR, IR, and UV-Vis spectra, which can aid in the characterization of new compounds.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, these calculations would predict distinct signals for the protons and carbons of the benzonitrile and the two pyrrole rings. The predicted spectra for related pyrrole derivatives are available in public databases and can serve as a reference. hmdb.cabeilstein-journals.org For example, in newly synthesized pyrrole derivatives, the chemical shifts of the pyrrole core carbons (C-3, C-4, C-5) have been identified using 2D NMR techniques and supported by theoretical calculations. nih.gov
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For the target molecule, characteristic vibrational modes would include the N-H stretch of the pyrroles, the C≡N stretch of the nitrile group, and various C-H and C=C stretching and bending modes of the aromatic rings.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions. scispace.com For a molecule like Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, transitions involving the π-systems of the pyrrole and benzonitrile rings would be expected. The predicted λmax values can be compared with experimental data to understand the electronic structure.
Computational studies on dipyrromethanes and related porphyrins have successfully used DFT and TD-DFT to interpret their photophysical and electrochemical properties, demonstrating the reliability of these methods. researchgate.net While experimental spectra for Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- are available from some suppliers, first-principles calculations would provide a deeper understanding of the relationship between its structure and its spectroscopic signatures. ambeed.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- |
| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole |
Reactivity and Mechanistic Understanding of Benzonitrile, 4 Di 1h Pyrrol 2 Ylmethyl
Electrophilic and Nucleophilic Reactivity of Pyrrole (B145914) Subunits
The reactivity of the pyrrole subunits in Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)- is characterized by a high susceptibility to electrophilic attack and a more limited, but significant, capacity for nucleophilic reactions.
Electrophilic Reactivity
The pyrrole ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.compearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. In the case of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, the C2 and C5 positions (alpha to the nitrogen) are the most activated sites for electrophilic aromatic substitution. Since the C2 positions are substituted as part of the dipyrromethane structure, electrophilic attack occurs preferentially at the vacant C5 positions. pearson.comslideshare.net This regioselectivity is due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures, compared to only two for an attack at the C3 or C4 positions. slideshare.netyoutube.com
Common electrophilic substitution reactions expected for the pyrrole subunits include:
Halogenation, Nitration, and Sulfonation: These reactions can be carried out using mild reagents and conditions due to the high reactivity of the pyrrole ring. slideshare.netyoutube.com
Acylation: Friedel-Crafts acylation can introduce acyl groups at the C5 positions, a key step in the synthesis of specifically functionalized porphyrins. slideshare.netnih.gov
Reaction with Diazonium Ions: Dipyrromethanes can react with arenediazonium ions in acidic solutions, which act as electrophiles, leading to the formation of azopyrroles. rsc.org
A crucial aspect of dipyrromethane reactivity is the acid-catalyzed cleavage of the methylene (B1212753) bridge. rsc.org Under strongly acidic conditions, protonation can lead to fragmentation of the dipyrromethane. This process, known as "scrambling," is a significant side reaction in porphyrin synthesis, as the fragments can recombine in various ways to produce a mixture of porphyrin products. rsc.org The susceptibility to acidolysis is a key mechanistic feature of the dipyrromethane core. rsc.org
Nucleophilic Reactivity
Nucleophilic substitution on an unsubstituted pyrrole ring is generally difficult because the ring is electron-rich and cannot effectively stabilize the intermediate negative charge (Meisenheimer complex). quimicaorganica.org However, nucleophilic reactions can be achieved under specific conditions. numberanalytics.com
Deprotonation: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride or butyllithium. wikipedia.org The resulting pyrrolide anion is highly nucleophilic and can react with various electrophiles at either the nitrogen or carbon atoms, depending on the counter-ion and solvent. wikipedia.org
Activated Systems: Nucleophilic aromatic substitution becomes feasible if the pyrrole ring is substituted with strong electron-withdrawing groups, such as nitro groups, which can stabilize the anionic intermediate. quimicaorganica.orgrsc.org For instance, 2,5-dinitro-1-methylpyrrole readily undergoes substitution with nucleophiles like piperidine (B6355638) and methoxide. rsc.org
Umpolung Strategies: Chemical strategies that reverse the normal polarity (umpolung) of the pyrrole ring have been developed. This can involve, for example, dearomative chlorination to create a highly reactive intermediate that readily undergoes sequential nucleophilic substitutions. nih.gov
Reactivity of the Nitrile Functional Group in Organic Transformations
The nitrile (or cyano, -C≡N) group attached to the phenyl ring imparts distinct reactivity to the molecule. The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom withdrawing electron density, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. numberanalytics.comfiveable.me This makes the nitrile group a versatile synthetic handle for a variety of organic transformations. numberanalytics.com
Key reactions involving the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. The reaction proceeds through a carboxamide intermediate (4-(di-1H-pyrrol-2-ylmethyl)benzamide) to ultimately yield a carboxylic acid (4-(di-1H-pyrrol-2-ylmethyl)benzoic acid). wikipedia.orglibretexts.org
Reduction: Nitriles can be reduced to primary amines. wikipedia.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation, which would convert the title compound to 4-(di-1H-pyrrol-2-ylmethyl)benzylamine. libretexts.org
Reaction with Organometallic Reagents: Nucleophilic addition of Grignard or organolithium reagents to the nitrile carbon forms an intermediate imine salt. fiveable.me Subsequent aqueous workup hydrolyzes this intermediate to a ketone. fiveable.mewikipedia.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides (often catalyzed by copper or ruthenium), a "click chemistry" reaction that converts the nitrile into a tetrazole ring. nih.gov
The following table summarizes these key transformations.
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺, heat; or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Ketone Synthesis | 1. R-MgBr (Grignard); 2. H₃O⁺ | Ketone (-C(O)R) |
| Tetrazole Synthesis | NaN₃, catalyst (e.g., ZnCl₂) | Tetrazole Ring |
Cascade and Multicomponent Reactions Involving the Compound
A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot without isolating intermediates. wikipedia.orgnumberanalytics.com
The most important cascade reaction involving the Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- scaffold is its use in the synthesis of porphyrins. nih.gov Porphyrins are typically formed through an acid-catalyzed condensation of dipyrromethane precursors with an aldehyde or a dipyrromethane-dicarbinol, followed by an oxidation step. nih.gov
The general mechanism for a [2+2] condensation involves:
Acid-catalyzed condensation of the dipyrromethane (at its C5 positions) with a dipyrromethane-dicarbinol to form a linear tetrapyrrolic species called a bilane (B1242972).
Intramolecular cyclization of the bilane to form a porphyrinogen (B1241876).
Oxidation of the porphyrinogen (e.g., with DDQ or p-chloranil) to the final, stable, aromatic porphyrin macrocycle. nih.gov
This sequence represents a powerful cascade that rapidly builds molecular complexity. nih.gov A critical mechanistic consideration is the potential for acid-catalyzed "scrambling," where cleavage of dipyrromethane units leads to a statistical mixture of porphyrin products rather than a single desired isomer. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient synthetic strategies. bohrium.com While the title compound itself is more likely a product of such a reaction than a starting material, its structural motifs are central to MCRs. For example, the synthesis of the dipyrromethane core itself can be viewed as a three-component reaction between two equivalents of pyrrole and one equivalent of an aldehyde (in this case, 4-formylbenzonitrile) under acid catalysis. nih.gov Furthermore, pyrrole and its derivatives are common building blocks in a wide array of MCRs designed to synthesize diverse and complex heterocyclic structures. researchgate.netmdpi.com
Photoinduced Reactivity and Ligand Exchange Processes in Related Systems
Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is a precursor to ligands used in coordination chemistry. Mild oxidation converts the dipyrromethane core to a dipyrromethene, which, upon deprotonation, acts as a strong coordinating anion for a variety of metal ions. researchgate.net
Photoinduced Reactivity
Metal complexes of dipyrromethene ligands, often called dipyrrinato complexes, can exhibit significant photochemical activity. nih.govresearchgate.net Particularly, d¹⁰ metal complexes, such as those with Zn(II), are known to be fluorescent because the metal center is photochemically inactive and does not provide pathways for non-radiative decay. etsu.edu In contrast, complexes with many first-row transition metals have low emission due to rapid non-radiative decay processes. etsu.edu
When incorporated into appropriate metal complexes (e.g., with ruthenium), these ligands can participate in photoinduced processes such as:
Electron Transfer: Upon absorption of light, the complex can be promoted to an excited state, enabling it to act as an electron donor or acceptor. etsu.edu
Energy Transfer: The excited complex can transfer its energy to another molecule, a process vital for applications like photodynamic therapy and photocatalysis. chemrxiv.org
An ideal photosensitizer based on such a ligand would possess a strong absorption in the visible light spectrum and a sufficiently long excited-state lifetime to allow for subsequent chemical events. etsu.edu
Ligand Exchange Processes
As a ligand, the oxidized form of the title compound would be part of a coordination complex and could undergo ligand exchange or substitution reactions. These are fundamental processes in inorganic chemistry where one ligand on a metal complex is replaced by another. youtube.com The mechanism of ligand exchange falls on a spectrum: youtube.com
Dissociative (D) Mechanism: The outgoing ligand leaves first, forming a lower-coordination-number intermediate, which is then captured by the incoming ligand. This is common for coordinatively saturated complexes. youtube.com
Associative (A) Mechanism: The incoming ligand attacks first, forming a higher-coordination-number intermediate, from which the outgoing ligand then departs. This is typical for coordinatively unsaturated complexes. youtube.com
Interchange (I) Mechanism: The incoming and outgoing ligands swap in a concerted fashion without a discrete intermediate. This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₑ) depending on the degree of bonding with the incoming/outgoing ligand in the transition state. youtube.com
The rate and mechanism of ligand exchange for a complex derived from Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- would depend on the identity of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. nih.govrsc.org
Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity
Regioselectivity refers to the preference for a reaction to occur at one position over another. For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, the key question of regioselectivity arises during the derivatization of the pyrrole rings. As established, the C5 positions are the most nucleophilic and are the primary sites for electrophilic attack. pearson.com
Selective Monofunctionalization: A reaction with one equivalent of an electrophilic reagent can, in principle, lead to a mono-substituted product at one of the two C5 positions. Achieving high selectivity for the mono- versus the di-substituted product requires careful control of stoichiometry and reaction conditions.
Synthesis of Unsymmetrical Systems: The principles of regioselective derivatization are critical in the synthesis of complex, unsymmetrical porphyrins. Methodologies have been developed to selectively acylate one or both alpha-positions of a dipyrromethane, which are then used in subsequent condensation reactions to build porphyrins with precisely controlled substituent patterns. nih.gov For example, a new procedure for preparing unsymmetrical diacyl dipyrromethanes involves a sequential two-step acylation, demonstrating a high degree of regiocontrol. nih.gov
Nucleophilic Reactions: In cases where nucleophilic substitution is possible, such as in activated pyrrole systems, high regioselectivity can also be achieved. nih.gov
Stereoselectivity
The parent molecule, Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration only in reactions that introduce new chiral centers. For instance, if the pyrrole rings were to participate in a cycloaddition reaction or be attacked by a chiral reagent, diastereomeric or enantiomeric products could be formed.
Recent studies have shown that reactive intermediates derived from pyrrole-2-carbinols (structurally related to each half of the dipyrromethane) can undergo highly enantioselective and diastereoselective cycloadditions with aldehydes when catalyzed by a chiral Brønsted acid. acs.org Such strategies could potentially be applied to create chiral derivatives of the title compound, where the catalyst controls the facial selectivity of the attack on the pyrrole ring, leading to a specific stereochemical outcome.
Applications and Advanced Materials Science of Benzonitrile, 4 Di 1h Pyrrol 2 Ylmethyl
Role as a Key Precursor and Building Block in Macrocyclic Compound Synthesis
The di-1H-pyrrol-2-ylmethyl)- moiety within Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)- serves as a foundational dipyrromethane unit, a critical building block for the construction of tetrapyrrolic macrocycles. These macrocycles are of immense interest due to their diverse applications in areas such as catalysis, sensing, and photodynamic therapy.
Synthesis of Porphyrins and Porphyrinoid Systems
Porphyrins are a class of aromatic macrocycles composed of four pyrrole (B145914) rings linked by methine bridges. The synthesis of porphyrins often involves the condensation of dipyrromethane precursors with aldehydes. cmu.eduorgsyn.orgnih.gov In this context, Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- can be envisioned as a precursor to meso-substituted porphyrins.
The general synthetic strategy involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation. cmu.edu Specifically, the dipyrromethane unit of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- can react with an appropriate aldehyde or another dipyrromethane-dicarbinol to form the porphyrin macrocycle. The 4-cyanophenyl group would then be situated at one of the meso positions of the resulting porphyrin. The nitrile functionality is compatible with many standard porphyrin synthesis conditions. cmu.edu
The presence of the benzonitrile substituent can influence the electronic properties of the porphyrin, which in turn affects its spectroscopic and electrochemical characteristics. This makes it a useful compound for creating porphyrins with tailored properties for specific applications. nih.gov
Table 1: Representative Conditions for Porphyrin Synthesis from Dipyrromethanes
| Dipyrromethane Precursor | Aldehyde/Other Reactant | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 5-Phenyldipyrromethane | Triethyl orthoformate | Trichloroacetic acid / Dichloromethane | Room temperature, dark | 14-20 | orgsyn.org |
| Dipyrromethane | Various aldehydes | Trifluoroacetic acid / Acetonitrile | Room temperature, <7 min | 14-40 | cmu.edu |
| Dipyrromethane | Aldehyde | HCl / H₂O–MeOH, then DMF | Room temperature, then reflux | 10-40 | nih.gov |
Assembly of Expanded Pyrrole-Based Macrocycles
Expanded pyrrole-based macrocycles are porphyrinoids containing more than four pyrrole rings. These larger macrocycles have gained significant attention due to their unique coordination chemistry, conformational dynamics, and near-infrared absorption properties. The synthesis of these complex structures often relies on the condensation of polypyrrolic precursors.
While direct evidence for the use of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- in the synthesis of expanded macrocycles is not prevalent, its dipyrromethane structure is analogous to precursors used in such syntheses. The modification of pyrrole rings in porphyrins can lead to a variety of expanded or contracted porphyrinoids, and the functional groups attached can be tailored for applications in catalysis and as multimodal imaging contrast agents. nih.gov The benzonitrile group could provide a handle for further functionalization or for modulating the electronic properties of the resulting expanded macrocycle.
Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen atoms of the pyrrole rings and the nitrile group in Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- provide potential coordination sites for metal ions. This makes the compound and its derivatives interesting candidates for the design of novel ligands for various applications in coordination chemistry.
Development of Ligands for Transition Metal Catalysis
Pyrrole-based ligands have been extensively used in the development of transition metal catalysts for a variety of organic transformations. researchgate.netresearchgate.net The dipyrromethane framework can be readily modified to create ligands with specific steric and electronic properties. In the case of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, the two pyrrole rings can act as a bidentate ligand, coordinating to a metal center.
The benzonitrile substituent can play several roles. It can influence the electron-donating ability of the ligand, thereby affecting the catalytic activity of the metal center. Furthermore, the nitrile group itself can act as a coordination site, potentially leading to the formation of polynuclear complexes or materials with interesting catalytic properties. While specific catalytic applications of complexes derived from this exact ligand are not widely reported, related pyrrole-based ligands have been used in catalysts for reactions such as polymerization. researchgate.net The development of new transition metal complexes is crucial for advancing catalysis. mdpi.comnih.gov
Investigation of Metal-Ligand Interactions and Complex Stability
The stability of metal complexes is a crucial factor in their application. The interaction between a metal ion and a ligand is governed by factors such as the nature of the metal and ligand, the chelate effect, and the solvent. jocpr.com The stability of complexes formed with Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- would depend on the specific metal ion and the coordination mode of the ligand.
The dipyrromethane unit can form a stable chelate ring with a metal ion. The strength of this interaction can be studied using various techniques, including spectroscopic titrations and electrochemical methods, to determine the stability constants of the complexes. The stability of metal complexes with ligands containing pyrrole and other nitrogen donors has been a subject of considerable research. nih.govnih.govnih.govresearchgate.net For instance, the stability of copper(II) complexes with quinolone antibiotics is influenced by the other ligands coordinated to the metal. nih.gov It is known that transition metal complexes with pyrrolide and imidazoline (B1206853) ligands featuring pyridine (B92270) donors exhibit variable coordination modes depending on the metal and its oxidation state. researchgate.net
Table 2: Examples of Transition Metal Complexes with Pyrrole-Containing Ligands
| Ligand | Metal Ion(s) | Application/Study | Reference |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Anticancer Activity | nih.gov |
| (1H-pyrrol-2-yl)-isonicotinoylhydrazone | Co(II), Cu(II), Zn(II) | Antibacterial Properties | researchgate.net |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Structural Characterization | nih.gov |
| Dipyridyl pyrrolide (DPP) | Y, Ti, Zr, Fe | Polymerization Catalysis | researchgate.net |
Supramolecular Assemblies and Molecular Recognition Studies
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The benzonitrile group in Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- is a particularly interesting functionality in this context. The nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.
Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile derivatives through a combination of non-covalent interactions, forming "key-lock" complexes. nih.gov These interactions often involve π-π stacking between the benzene (B151609) ring of the benzonitrile derivative and an aromatic surface of the host macrocycle. nih.gov The key driving forces for the formation of these complexes can include C-H⋯π, C-H⋯O, and C-H⋯N interactions. nih.gov
While specific studies on the supramolecular behavior of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- are not detailed in the provided context, the presence of the benzonitrile moiety strongly suggests its potential to participate in molecular recognition events and to be used as a building block for the construction of self-assembled supramolecular structures. The pyrrole N-H groups can also act as hydrogen bond donors, further contributing to the formation of complex supramolecular architectures. The planarity of a related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methyl-idene]propane-dinitrile, and its participation in C–H···N interactions in the crystalline state, suggests that the title compound could form similar supramolecular structures. nih.gov
Design of Systems Exhibiting Hydrogen Bonding Interactions
The structure of "Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-" inherently possesses functionalities capable of engaging in hydrogen bonding. The two pyrrole rings each contain an N-H group, which can act as a hydrogen bond donor. The nitrile group (-C≡N) on the benzonitrile moiety features a nitrogen atom with a lone pair of electrons, making it a potential hydrogen bond acceptor.
The interplay of these donor and acceptor sites could lead to the formation of intricate hydrogen-bonded networks. In a crystalline state, one could anticipate intermolecular N-H···N≡C interactions, leading to the self-assembly of the molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The strength and directionality of these hydrogen bonds would be crucial in determining the final crystal packing and, consequently, the material's bulk properties.
Additionally, the pyrrole N-H groups can also interact with the π-electron clouds of adjacent pyrrole or benzene rings, leading to N-H···π interactions. These weaker, yet significant, interactions can play a supplementary role in stabilizing the supramolecular structure.
Formation of Self-Assembled Structures and Dimers
The propensity for hydrogen bonding in "Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-" strongly suggests its capability to form self-assembled structures and dimers in solution and in the solid state. The formation of a dimeric structure, for instance, could be envisioned through the pairing of two molecules via N-H···N≡C hydrogen bonds.
The solvent environment would play a critical role in the self-assembly process. In non-polar solvents, the formation of hydrogen-bonded aggregates would be favored, while in polar, protic solvents, competition from solvent molecules for hydrogen bonding sites might disrupt or alter the self-assembly behavior. The concentration of the compound would also be a key factor, with higher concentrations generally favoring the formation of larger aggregates. The unique V-shape of the di-1H-pyrrol-2-ylmethyl group could lead to the formation of interesting cyclic or cage-like structures through self-assembly.
Integration into Functional Materials and Devices
Exploration in Optoelectronic Applications
The combination of the electron-rich dipyrromethane unit and the electron-withdrawing benzonitrile group suggests that "Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-" could exhibit interesting optoelectronic properties. The molecule possesses a donor-π-acceptor (D-π-A) type structure, which is a common design motif for organic electronic materials.
Upon photoexcitation, an intramolecular charge transfer (ICT) from the dipyrromethane donor to the benzonitrile acceptor could occur. This ICT process is often associated with fluorescence, and the emission properties would likely be sensitive to the solvent polarity (solvatochromism). Such materials are of interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. The extent of electronic communication between the donor and acceptor moieties through the methylene (B1212753) bridge would be a key determinant of the efficiency of this charge transfer.
Use as Organic Additives in Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)
In the context of dye-sensitized solar cells (DSSCs), organic molecules can be employed as dyes or as additives in the electrolyte. While there is no specific data on "Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-" in this application, its structural features merit consideration. The dipyrromethane core is a precursor to porphyrins, which are highly effective photosensitizers.
If appropriately functionalized with anchoring groups (e.g., carboxylic acids), this compound could potentially act as a sensitizer, absorbing light and injecting electrons into the semiconductor electrode of a DSSC. The benzonitrile group could modulate the electronic properties of the dye, affecting its absorption spectrum and energy levels. As an electrolyte additive, the nitrile group is a common functionality in organic solvents used in DSSCs, and the dipyrromethane unit could potentially influence the interactions at the electrode-electrolyte interface.
Precursors for Conductive Polymers and Sensors (e.g., Polypyrrole Derivatives)
Pyrrole is the monomer for the conductive polymer polypyrrole. The presence of two pyrrole units in "Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-" makes it a potential precursor for the synthesis of novel polypyrrole derivatives. Electrochemical or chemical oxidation of this molecule could lead to the formation of a conductive polymer.
The benzonitrile group would be incorporated as a pendant group on the polymer backbone. This functionalization could significantly influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. Furthermore, the nitrile group could serve as a recognition site for analytes, opening up possibilities for the development of chemiresistive or electrochemical sensors. The polymer's response to the binding of specific ions or molecules at the nitrile site could be transduced into a measurable electrical signal.
Applications in Photoredox Catalysis and Photoactive Systems
Organic molecules with suitable redox potentials and excited-state properties can act as photoredox catalysts, using light energy to drive chemical reactions. The potential for intramolecular charge transfer in "Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-" suggests that it could be explored as a photosensitizer or a photoredox catalyst.
Upon absorption of light, the excited state of the molecule would be both a stronger oxidant and a stronger reductant than the ground state. This would enable it to participate in single-electron transfer (SET) processes with other chemical species, initiating a catalytic cycle. The specific redox potentials of the ground and excited states would determine the types of chemical transformations that could be catalyzed. The dipyrromethane moiety is known to be redox-active, and the benzonitrile group can influence these properties, potentially tuning the catalytic activity of the molecule.
Future Research Directions and Emerging Perspectives for Benzonitrile, 4 Di 1h Pyrrol 2 Ylmethyl
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of meso-substituted dipyrromethanes often involves strong acid catalysts like trifluoroacetic acid (TFA) and large excesses of pyrrole (B145914), which can complicate purification and generate significant waste. gfmoorelab.com Future research will undoubtedly focus on developing greener, more sustainable synthetic protocols for Benzonitrile (B105546), 4-(di-1H-pyrrol-2-ylmethyl)-. The primary reaction involves the condensation of 4-formylbenzonitrile with pyrrole.
Key areas for sustainable methodology development include:
Heterogeneous Catalysis: Employing solid acid catalysts such as cation exchange resins or silica-supported sulfuric acid can simplify the reaction workup and allow for catalyst recycling. researchgate.net These catalysts have proven effective for other dipyrromethane syntheses and their application would reduce the need for corrosive, homogeneous acids. researchgate.netgoogle.com
Water-Mediated Synthesis: Performing the condensation reaction in water as a solvent presents a significant green alternative to chlorinated solvents. mdpi.comnih.gov The use of water has been shown to be effective, sometimes even superior to organic solvents, for the synthesis of certain dipyrromethanes catalyzed by agents like molecular iodine. mdpi.com
Solvent-Free Conditions: Catalyst-assisted grinding or mechanochemical methods represent an atom-economical approach. researchgate.net The use of catalysts like SnCl₂·2H₂O under solvent-free conditions has been reported for the quantitative synthesis of related nitro-substituted dipyrromethanes and could be adapted for the benzonitrile analogue. researchgate.net
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields compared to batch processes, making them a prime target for sustainable synthesis development. mdpi.comrsc.org
Table 1: Potential Green Catalytic Systems for Synthesis of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-
| Catalyst System | Potential Solvent | Key Advantages | Relevant Findings |
|---|---|---|---|
| Cation Exchange Resin | Organic Solvents (e.g., CH₂Cl₂) | Heterogeneous, reusable, mild reaction conditions, simple filtration-based workup. researchgate.netgoogle.com | Yields of 70-85% reported for various meso-substituted dipyrromethanes at room temperature. researchgate.netgoogle.com |
| SO₃H-Functionalized Ionic Liquid | Pickering Emulsion (Water-in-Oil) | High catalyst confinement, enhanced interfacial area, high product selectivity and yield. mdpi.com | Yields up to 90% achieved for 2,2'-(4-nitrophenyl) dipyrromethane in a packed-bed microreactor. mdpi.com |
| Molecular Iodine | Water or Toluene (B28343) | Mild, efficient, and environmentally benign, especially in water. mdpi.com | Reactions in water demonstrated higher yields (60-87%) compared to toluene (42-62%) for various aldehydes. mdpi.com |
| SnCl₂·2H₂O | Solvent-Free | Environmentally friendly, rapid, simple workup, and excellent yields. researchgate.net | Proven effective for quantitative synthesis of 5-(4-nitrophenyl)dipyrromethane. researchgate.net |
Advanced Characterization Techniques for Dynamic Systems and In Situ Studies
While standard techniques like NMR, mass spectrometry, and IR spectroscopy are fundamental for confirming the structure of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)-, future research will benefit from advanced characterization methods to study its dynamic behavior. digitellinc.com Dipyrromethane synthesis is an equilibrium-driven process that can also form oligomeric byproducts like tripyrranes. gfmoorelab.com
Emerging characterization approaches include:
In Situ NMR Spectroscopy: Real-time monitoring of the condensation reaction can provide invaluable kinetic and mechanistic data, helping to optimize conditions to maximize the yield of the desired dipyrromethane and minimize byproduct formation.
Temperature-Variable UV-Vis Spectroscopy: This can be used to study the compound's stability and its interactions in solution, particularly if it is used as a chemosensor where binding events lead to spectral shifts.
Fluorescence Spectroscopy: Upon oxidation to its corresponding dipyrromethene and complexation with boron difluoride (to form a BODIPY dye), the resulting compound's fluorescent properties can be extensively studied. Time-resolved fluorescence and quantum yield measurements will be crucial for evaluating its potential as a molecular probe. iipseries.org
Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides definitive proof of its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding involving the pyrrolic N-H groups, which are critical for applications in anion sensing and supramolecular chemistry. researchgate.net
Exploration of Novel Material Applications Beyond Current Paradigms
The true potential of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- lies in its use as a sophisticated building block for advanced materials. iipseries.org The nitrile functionality offers a unique electronic perturbation and a site for further chemical modification, distinguishing it from more common dipyrromethane precursors.
Future applications to be explored:
Precursors to Specialized Porphyrins: Condensation of this compound with an appropriate aldehyde or another dipyrromethane can lead to the synthesis of trans-A₂B₂ or A₃B-type porphyrins. The electron-withdrawing cyano group can significantly alter the photophysical and electrochemical properties of the resulting porphyrin, making it a candidate for applications in catalysis or as a photosensitizer. researchgate.net
Anion Recognition Sensors: The acidic N-H protons of the dipyrromethane core are known to interact with anions. mdpi.comresearchgate.net The presence of the para-benzonitrile group can enhance the acidity of these protons and provide a distinct spectroscopic handle (e.g., colorimetric or fluorescent changes) for the selective detection of anions like fluoride (B91410) or cyanide. mdpi.com
Functional Polymers and Composites: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for polymerization. This could lead to the creation of conductive polymers or composite materials where the dipyrromethane unit is integrated into a larger matrix, with potential applications in electronics or catalysis. researchgate.net
Computational Design and Predictive Modeling of Novel Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives with optimized characteristics before committing to extensive laboratory synthesis. acs.org Density Functional Theory (DFT) and other in silico methods can be employed to predict the properties of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- and its potential derivatives.
Key areas for computational investigation:
Predicting Electronic and Optical Properties: Calculations can predict the HOMO-LUMO gap, absorption spectra, and nonlinear optical (NLO) properties of porphyrins and BODIPY dyes derived from this compound. This allows for the virtual screening of derivatives to identify candidates with desired absorption wavelengths or enhanced NLO responses. acs.org
Modeling Host-Guest Interactions: Computational docking studies can be used to model the interaction of the dipyrromethane with various anions. This can predict binding affinities and selectivities, guiding the rational design of highly specific chemosensors. researchgate.net
Reaction Mechanism Elucidation: Theoretical calculations can help elucidate the reaction pathways for both the synthesis of the dipyrromethane and its subsequent conversion to more complex molecules, providing insights that complement experimental studies.
Interdisciplinary Research Opportunities in Chemical Biology and Nanoscience
The unique structure of Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- positions it at the intersection of chemistry, biology, and materials science, opening up significant interdisciplinary research opportunities.
Chemical Biology: Once converted into a fluorescent BODIPY dye, this molecule could serve as a platform for developing novel biological probes. iipseries.orgmdpi.com The benzonitrile group can be used as a chemical handle to attach the dye to biomolecules (e.g., proteins or nucleic acids) for imaging applications. Its potential as a sensor for biologically relevant anions could also be explored in cellular environments.
Nanoscience: Dipyrromethane derivatives are considered promising for the development of molecular-scale devices and photo-conducting materials. iipseries.org The polarity and functionality of the benzonitrile group could be exploited to control the self-assembly of these molecules on surfaces, leading to the formation of ordered nanostructures for applications in molecular electronics or as functional thin films.
Scalable Synthesis and Process Optimization for Academic and Industrial Relevance
For Benzonitrile, 4-(di-1H-pyrrol-2-ylmethyl)- to become a widely used building block, the development of a scalable and efficient synthesis is paramount. researchgate.net Moving beyond gram-scale laboratory preparations requires a focus on process optimization.
Strategies for scalable synthesis include:
Optimizing Reactant Ratios and Catalysts: While a large excess of pyrrole is common, studies have shown that optimizing the pyrrole-to-aldehyde ratio can significantly improve isolated yields and simplify purification. gfmoorelab.com A systematic evaluation of different catalysts (as outlined in Table 1) on a larger scale is necessary.
Process Intensification with Flow Chemistry: As mentioned for green synthesis, continuous-flow microreactors provide a superior platform for scaling up. They offer excellent heat and mass transfer, allow for the safe handling of exothermic reactions, and can be run for extended periods to produce larger quantities of the product with high consistency. mdpi.com
Streamlined Purification Protocols: Developing non-chromatographic purification methods, such as distillation or recrystallization, is crucial for large-scale synthesis. Research into optimizing solvent systems and conditions for crystallization will be essential to obtain high-purity material efficiently. gfmoorelab.com
Table 2: Comparison of Methodologies for meso-Aryl Dipyrromethane Synthesis
| Synthesis Method | Catalyst | Typical Scale | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Batch Reaction (Homogeneous) | TFA, HCl | Lab Scale (mg to g) | Simple setup, well-established. gfmoorelab.com | Requires large excess of pyrrole, difficult purification, catalyst removal issues. gfmoorelab.com |
| Batch Reaction (Heterogeneous) | Cation Exchange Resin | Lab to Pilot Scale | Reusable catalyst, simplified workup, mild conditions. researchgate.netgoogle.com | May have lower reaction rates than homogeneous methods. |
| Solvent-Free Grinding | SnCl₂·2H₂O | Lab Scale | High atom economy, minimal waste, rapid. researchgate.net | Can be difficult to scale, potential for localized heating. |
| Continuous Flow | Ionic Liquid, Acid | Pilot to Industrial Scale | Excellent process control, enhanced safety, high yield and purity, easy to scale. mdpi.com | Higher initial setup cost, potential for channel clogging. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(di-1H-pyrrol-2-ylmethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, 4-(bromomethyl)benzonitrile can react with pyrrole derivatives under basic conditions (e.g., KOH in methanol at elevated temperatures) to introduce the pyrrolyl groups .
- Optimization : Yield depends on stoichiometry, solvent choice (polar aprotic solvents preferred), and reaction time. Evidence from similar compounds suggests refluxing in methanol for 24–48 hours achieves ~70–90% yields .
Q. How is 4-(di-1H-pyrrol-2-ylmethyl)benzonitrile purified and characterized in laboratory settings?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are standard methods .
- Characterization :
- NMR : Distinct signals for benzonitrile (C≡N, ~110 ppm in ) and pyrrole protons (δ 6.2–6.8 ppm in ) .
- Mass Spectrometry : Molecular ion peak at m/z 261 (CHN) .
Q. What are the stability and storage requirements for this compound?
- Stability : Stable under inert atmospheres (N/Ar) at −20°C. Degradation risks include moisture-induced hydrolysis of the nitrile group and pyrrole oxidation .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps .
Advanced Research Questions
Q. How does the electronic structure of 4-(di-1H-pyrrol-2-ylmethyl)benzonitrile influence its reactivity in coordination chemistry?
- Mechanistic Insight : The pyrrole nitrogen atoms act as Lewis bases, enabling coordination to transition metals (e.g., Cu, Zn). The nitrile group may participate in π-backbonding, stabilizing metal complexes .
- Applications : Used to synthesize metal-organic frameworks (MOFs) or catalysts. For example, analogous tetrazole-benzonitrile complexes form 2D networks with Cu(I) .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrole-containing benzonitriles?
- Case Study : While some studies report anticancer activity for pyrazole-benzonitriles , conflicting data may arise from assay variability (e.g., cell line specificity) or impurities.
- Validation :
- Reproduce results across multiple cell lines (e.g., MCF-7, HeLa).
- Use high-purity samples (HPLC >98%) and control for nitrile toxicity .
Q. Can computational modeling predict the compound’s binding affinity for biological targets like kinases or GPCRs?
- Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).
- QSAR : Correlate pyrrole substituent electronegativity with inhibitory potency .
- Limitations : Overestimates binding for flexible targets; experimental validation (SPR, ITC) is critical .
Q. How does the compound behave in supramolecular self-assembly systems?
- Observations : The planar benzonitrile core and pyrrole donors enable π-π stacking and hydrogen bonding, forming ordered nanostructures. For example, similar compounds create lamellar phases in nonpolar solvents .
- Advanced Techniques :
- STM/AFM : Image monolayer assembly on HOPG surfaces.
- XRD : Resolve crystal packing motifs (e.g., herringbone vs. columnar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
